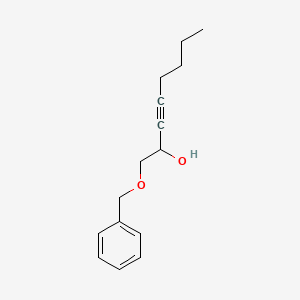
1-(Benzyloxy)oct-3-YN-2-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Benzyloxy)oct-3-YN-2-OL is an organic compound with the molecular formula C15H20O2. It features a benzyloxy group attached to an octynol backbone, making it a versatile molecule in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Benzyloxy)oct-3-YN-2-OL can be synthesized through several methods. One common approach involves the reaction of benzyl alcohol with an octynol derivative under specific conditions. The reaction typically requires a base such as sodium hydride or potassium carbonate to deprotonate the alcohol, followed by the addition of the octynol derivative .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like column chromatography ensures efficient production .
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)oct-3-YN-2-OL undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The triple bond in the octynol backbone can be reduced to form alkenes or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups using reagents like thionyl chloride or phosphorus tribromide.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Alkenes or alkanes with a benzyloxy group.
Substitution: Various substituted benzyloxy derivatives.
Scientific Research Applications
1-(Benzyloxy)oct-3-YN-2-OL has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for creating complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development and as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(Benzyloxy)oct-3-YN-2-OL involves its interaction with specific molecular targets. The benzyloxy group can participate in various chemical reactions, while the octynol backbone provides structural stability. The compound’s effects are mediated through pathways involving oxidation, reduction, and substitution reactions .
Comparison with Similar Compounds
Similar Compounds
1-(Benzyloxy)propan-2-one: Similar structure but with a propanone backbone.
1-(Benzyloxy)hex-3-YN-2-OL: Similar structure but with a hexynol backbone.
Uniqueness
1-(Benzyloxy)oct-3-YN-2-OL is unique due to its longer octynol backbone, which provides distinct chemical properties and reactivity compared to shorter-chain analogs. This uniqueness makes it valuable in specific synthetic applications and research studies .
Properties
CAS No. |
917883-06-8 |
|---|---|
Molecular Formula |
C15H20O2 |
Molecular Weight |
232.32 g/mol |
IUPAC Name |
1-phenylmethoxyoct-3-yn-2-ol |
InChI |
InChI=1S/C15H20O2/c1-2-3-4-8-11-15(16)13-17-12-14-9-6-5-7-10-14/h5-7,9-10,15-16H,2-4,12-13H2,1H3 |
InChI Key |
XPZPWQPIZNJSEF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC#CC(COCC1=CC=CC=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


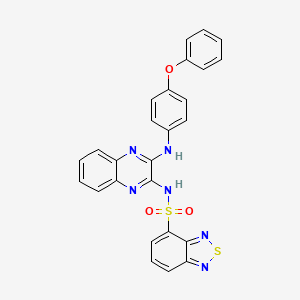
![3-[3-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-quinolin-5-yl-1H-1,2,4-triazole-5-thione](/img/structure/B12619069.png)
![N-[2-(Cyclopentyloxy)phenyl]-5-ethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B12619092.png)
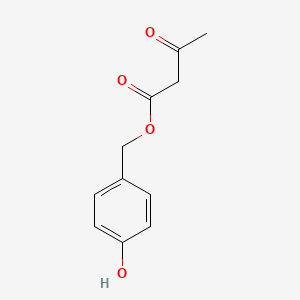
![2,2,6,6-Tetramethyl-1-[3-(4-methylphenyl)-1-phenylpropoxy]piperidine](/img/structure/B12619113.png)
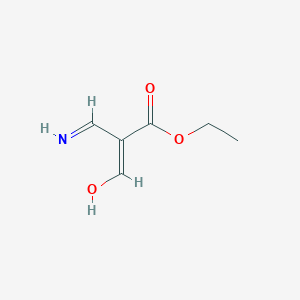
![1-[1-(4-Methylphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B12619123.png)

![3-(4-Methylphenyl)-5-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1,2,4-oxadiazole](/img/structure/B12619136.png)
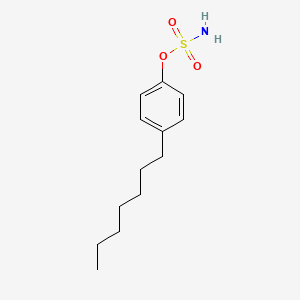
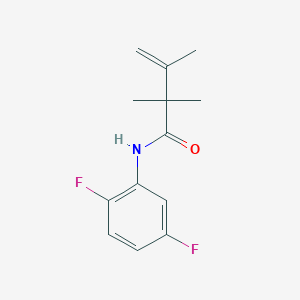
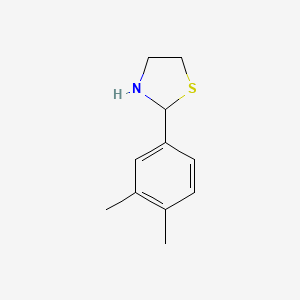
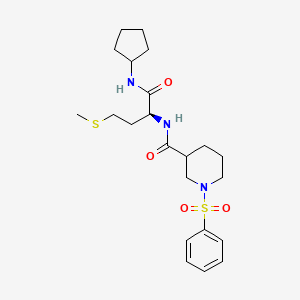
![4H-Imidazol-4-one, 2-amino-5-[4-fluoro-3-(2-fluoro-3-pyridinyl)phenyl]-3,5-dihydro-3-methyl-5-(4-pyridinyl)-, (5S)-](/img/structure/B12619154.png)
